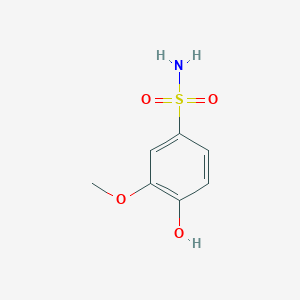
4-Hydroxy-3-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1243362-00-6 . It has a molecular weight of 203.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for 4-Hydroxy-3-methoxybenzene-1-sulfonamide is 1S/C7H9NO4S/c1-12-7-4-5 (13 (8,10)11)2-3-6 (7)9/h2-4,9H,1H3, (H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Impact on Bilirubin Displacement and Photoprotection
Bilirubin Displacement : Sulfonamide derivatives, such as furosemide, have been studied for their ability to displace bilirubin from albumin, an action that could have implications for the treatment of jaundice in newborns. Such displacement could potentially lead to adverse effects due to increased free bilirubin levels, necessitating caution in clinical applications (Shankaran & Poland, 1977).
Photoprotection : Benzophenone derivatives, specifically Benzophenone-4 (a sulfonamide compound), are extensively used as UV filters and photostabilizers in sunscreens and cosmetics. These compounds help in protecting the skin from UV radiation and prevent the photodegradation of cosmetic formulations, thereby extending their shelf life (Caruana, McPherson, & Cooper, 2011).
Therapeutic Research
Carbonic Anhydrase Inhibition : Sulfonamide derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide have been investigated for their potential as carbonic anhydrase inhibitors, which could lower intraocular pressure in patients with glaucoma. However, clinical trials revealed that these compounds might not effectively reach the target site within the eye, limiting their therapeutic utility (Eb, Gerber, & Yoder, 1987).
Metabolic and Psychological Effects : Studies have explored the metabolic pathways of various synthetic compounds, including sulfonamide derivatives, to understand their effects on human health. For instance, the metabolism of 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic cannabimimetic, involves aromatic hydroxylation and O-demethylation, among other pathways. Identifying these metabolites aids in detecting the ingestion of such compounds and understanding their physiological impacts (Kavanagh et al., 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes.
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
Given its classification as a sulfonamide, it may affect pathways involving the enzymes carbonic anhydrase and dihydropteroate synthetase .
Result of Action
The inhibition of target enzymes by sulfonamides can disrupt normal cellular processes, leading to the therapeutic effects of these drugs .
Propiedades
IUPAC Name |
4-hydroxy-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXJVWINIAGNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decane-8-ene-3-one](/img/structure/B2945715.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/no-structure.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)
![1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine](/img/structure/B2945721.png)


![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)
